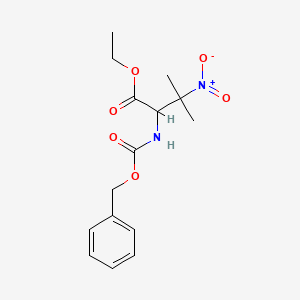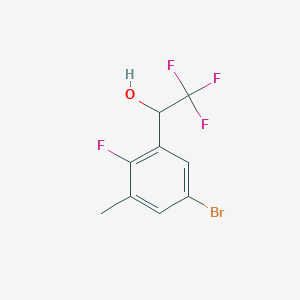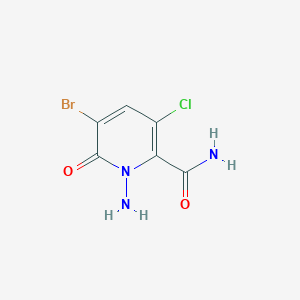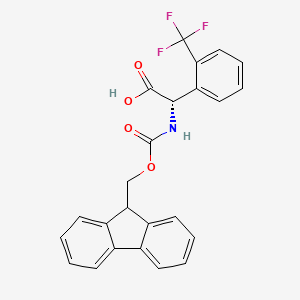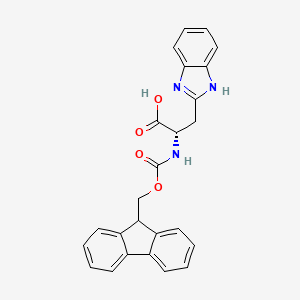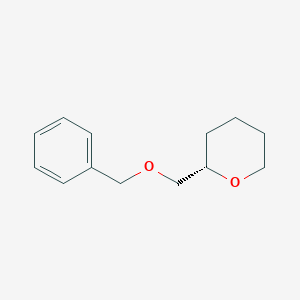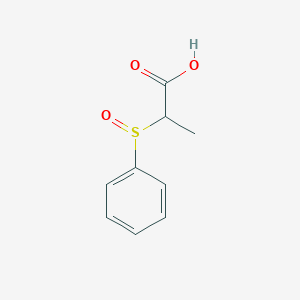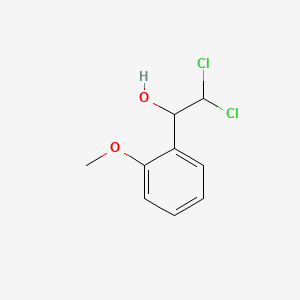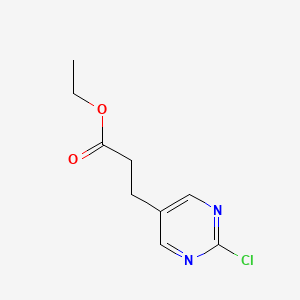
5-Amino-2,3-dihydrophthalazine-1,4-dione sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydrophthalazine-1,4-dione sodium typically involves the reaction of 3-nitrophthalic acid with hydrazine to form 3-nitrophthalhydrazide. This intermediate is then reduced to 5-amino-2,3-dihydrophthalazine-1,4-dione, which is subsequently converted to its sodium salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
5-Amino-2,3-dihydrophthalazine-1,4-dione sodium undergoes various chemical reactions, including:
Oxidation: It reacts with oxidizing agents to produce light, a property utilized in chemiluminescence.
Reduction: It can be reduced to form different derivatives.
Substitution: It undergoes substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, and phosphonium ylides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of 5-Amino-2,3-dihydrophthalazine-1,4-dione, such as alkoxy and dialkylamino derivatives .
科学研究应用
5-Amino-2,3-dihydrophthalazine-1,4-dione sodium has a wide range of scientific research applications:
Forensic Science: It is used in forensic investigations to detect blood traces at crime scenes due to its chemiluminescent properties.
Biological Research: It is used to measure opsonic and phagocytic functions, and to detect polymorphonuclear leukocytes response in patients with myeloperoxidase deficiency.
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
作用机制
The chemiluminescent property of 5-Amino-2,3-dihydrophthalazine-1,4-dione sodium is due to the oxidation of the compound in the presence of an oxidizing agent, such as hydrogen peroxide. This reaction produces an excited state intermediate, which emits light as it returns to the ground state . The molecular targets and pathways involved in this process include the formation of peroxy free radicals and the subsequent reaction to produce the excited state .
相似化合物的比较
Similar Compounds
Uniqueness
5-Amino-2,3-dihydrophthalazine-1,4-dione sodium is unique due to its strong chemiluminescent properties, which make it highly valuable in forensic science and biological research. Its ability to produce light upon oxidation sets it apart from other similar compounds .
属性
分子式 |
C8H6N3NaO2 |
|---|---|
分子量 |
199.14 g/mol |
IUPAC 名称 |
sodium;5-amino-2H-phthalazin-3-ide-1,4-dione |
InChI |
InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1 |
InChI 键 |
RVJVDCVIJCBUTH-UHFFFAOYSA-M |
规范 SMILES |
C1=CC2=C(C(=C1)N)C(=O)[N-]NC2=O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


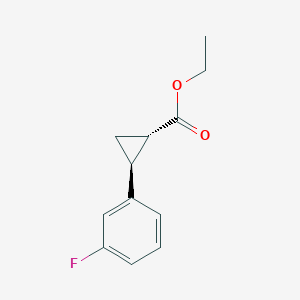

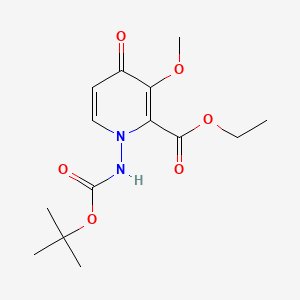
![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)
